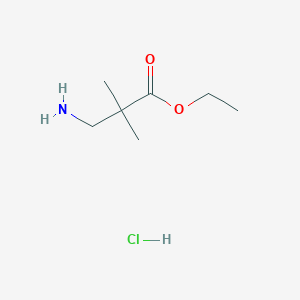

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWROYHPFXYIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595679 | |

| Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80253-38-9 | |

| Record name | Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80253-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080253389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80253-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable bifunctional molecule increasingly utilized in the landscape of pharmaceutical and chemical research. As a derivative of β-alanine, its unique structural features—a primary amine and an ethyl ester flanking a sterically hindered quaternary carbon center—make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and a discussion of its current and potential applications in drug discovery and development. The insights herein are curated to empower researchers to effectively harness the synthetic potential of this compound.

Physicochemical Properties

The hydrochloride salt of Ethyl 3-amino-2,2-dimethylpropanoate exists as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 80253-38-9 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | |

| Molecular Weight | 181.66 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Melting Point | 101 °C | [3] |

| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[4] Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate, and generally insoluble in non-polar solvents like hexanes.[4] | Inferred from related amino acid hydrochlorides |

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted in ppm relative to a standard reference.

-

Ethyl group (ester): A triplet at approximately 1.2-1.3 ppm (3H, -CH₂CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂CH₃).

-

Gem-dimethyl group: A singlet at approximately 1.2-1.3 ppm (6H, -C(CH₃)₂-).

-

Methylene group (adjacent to amine): A singlet or a broad multiplet around 3.0-3.2 ppm (2H, -CH₂NH₃⁺).

-

Ammonium protons: A broad singlet at a variable chemical shift, typically downfield (e.g., 7.5-8.5 ppm), depending on the solvent and concentration, due to proton exchange (-NH₃⁺).

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.[5]

-

Ethyl group (ester): Signals around 14 ppm (-CH₂CH₃) and 61 ppm (-CH₂CH₃).

-

Gem-dimethyl group: A signal around 25 ppm (-C(CH₃)₂-).

-

Quaternary carbon: A signal in the region of 40-45 ppm (-C(CH₃)₂-).

-

Methylene group (adjacent to amine): A signal around 45-50 ppm (-CH₂NH₃⁺).

-

Carbonyl carbon (ester): A signal in the downfield region, approximately 170-175 ppm (C=O).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H stretching (ammonium): A broad band in the region of 2800-3200 cm⁻¹, characteristic of an amine salt.

-

C=O stretching (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

-

C-O stretching (ester): A strong band in the 1150-1250 cm⁻¹ region.

-

N-H bending (ammonium): A medium intensity band around 1500-1600 cm⁻¹.

Mass Spectrometry (Expected)

Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base.

-

[M+H]⁺: m/z ≈ 146.12, corresponding to the protonated form of the free amine (C₇H₁₅NO₂ + H⁺).[6]

Synthesis and Purification

The synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be approached through several established synthetic routes for β-amino esters, followed by salt formation.

Synthetic Strategy: Aza-Michael Addition

A common and efficient method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[7][8][9] However, for this specific compound, a more practical approach involves the esterification of the corresponding β-amino acid.

Experimental Protocol: Esterification of 3-Amino-2,2-dimethylpropanoic Acid

This protocol is based on well-established procedures for the esterification of amino acids.[10][11][12]

Step 1: Esterification

-

Suspend 3-amino-2,2-dimethylpropanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred suspension or add thionyl chloride (1.1-1.2 equivalents) dropwise. The addition of thionyl chloride will generate HCl in situ.[10]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the excess ethanol and HCl.

-

The resulting crude solid or oil is triturated with cold diethyl ether to induce crystallization and to wash away non-polar impurities.[13]

-

Collect the white crystalline solid by filtration.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Caption: Workflow for purity analysis by HPLC.

Applications in Drug Discovery and Development

The structural attributes of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride make it a valuable starting material in medicinal chemistry.

-

Scaffold for Bioactive Molecules: As a versatile small molecule scaffold, it provides a foundation for the synthesis of a diverse range of compounds for screening in drug discovery programs. [2]* Synthesis of β-Lactams: β-Amino esters are well-established precursors for the synthesis of β-lactams, a core structural motif in many antibiotic classes. [14][15][16]The sterically hindered gem-dimethyl group can influence the stereochemical outcome of cyclization reactions and the biological activity of the resulting β-lactam.

-

Peptide Mimetics: The β-amino acid scaffold can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation compared to natural α-amino acid-based peptides.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [8]Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [3][8]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a synthetically useful building block with significant potential in pharmaceutical and chemical research. Its straightforward synthesis, stability, and bifunctional nature allow for its incorporation into a variety of molecular frameworks. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and applications, with the aim of facilitating its effective use in the laboratory.

References

-

Basu, B., et al. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, 2004(14), 2630–2632. [Link]

-

Palomo, C., et al. (2001). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 66(12), 4186–4193. [Link]

-

Hassan, S. Y., et al. (2021). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances, 11(52), 32938-32950. [Link]

-

SciELO. (2008). Article. [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Waghmare, S. R. (2020). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

-

Beilstein Journals. (2011). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

ResearchGate. (2016). How to convert amino acid to its hydrochloride? [Link]

-

PubMed. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. [Link]

-

Lahiri, S. C., & Aditya, S. (1964). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 41(1), 135-138. [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]

-

Royal Society of Chemistry. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13(28), 7694-7709. [Link]

-

National Institutes of Health. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. [Link]

-

National Institutes of Health. (2013). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

-

PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. [Link]

-

ResearchGate. (2015). What are different ways to convert Amino Acid carboxylic acid into ester? [Link]

- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

-

SpectraBase. (n.d.). Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate - Optional[1H NMR] - Spectrum. [Link]

-

ChemDad. (n.d.). 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

-

SpectraBase. (n.d.). Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate - Optional[MS (GC)] - Spectrum. [Link]

-

National Institutes of Health. (2011). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

-

ResearchGate. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]

-

National Institutes of Health. (2007). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

-

PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

PubMed. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE | 80253-38-9 [chemicalbook.com]

- 2. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride [cymitquimica.com]

- 3. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]

- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS number

An In-Depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Topic: Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS Number: 80253-38-9

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides detailed information on the chemical properties, synthesis, analysis, and applications of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a valuable building block in medicinal chemistry.

Compound Identification and Physicochemical Properties

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a substituted β-amino acid ester. The presence of gem-dimethyl groups at the α-position provides significant steric hindrance, a feature often exploited in drug design to modulate metabolic stability and conformational preferences of a molecule. Its hydrochloride salt form enhances stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride | [1][2] |

| CAS Number | 80253-38-9 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1][4] |

| Synonyms | 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE; ETHYL 3-AMINO-2,2-DIMETHYLPROPANOATE HCL |[2][5] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Solid | |

| Melting Point | 101 °C | [5] |

| Purity | Typically ≥95% | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, cool, and well-ventilated place. |[5] |

Caption: Chemical structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Synthesis and Purification Workflow

The synthesis of β-amino esters like Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be approached through several routes. A common and effective strategy involves the reduction of a corresponding nitro-ester precursor. This approach is advantageous as the starting materials are often commercially available and the reaction sequence is robust.

The causality behind this choice is rooted in the reliability of nitro group reduction. Catalytic hydrogenation or reduction using metals like tin(II) chloride are highly efficient methods. The use of stannous chloride in ethanol, for instance, can simultaneously reduce the nitro group and facilitate the esterification of a carboxylic acid, demonstrating excellent atom economy in a one-pot reaction.[6]

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Synthesis via Nitro-Ester Reduction

This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and must be adapted and performed by qualified personnel in a suitable laboratory setting with all necessary safety precautions.

-

Reaction Setup: To a solution of ethyl 2,2-dimethyl-3-nitropropanoate (1 equivalent) in absolute ethanol in a high-pressure reaction vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The rationale for chromatographic monitoring is to prevent over-reduction or side reactions and to ensure reaction completion.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Salt Formation: Cool the ethanolic filtrate in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a calculated amount of acetyl chloride. The hydrochloride salt will precipitate out of the solution. This in-situ salt formation is a self-validating system; the precipitation of the salt itself is an indication of the successful formation of the amine.

-

Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the purified white solid under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques is employed for unambiguous characterization.

Caption: Standard workflow for analytical characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[7]

-

-

Expected ¹H NMR Signals (Qualitative):

-

A triplet corresponding to the -CH₃ of the ethyl group.

-

A singlet for the two gem-dimethyl groups (-C(CH₃)₂).

-

A singlet for the methylene group adjacent to the amine (-CH₂-NH₃⁺).

-

A quartet for the -O-CH₂- of the ethyl group.

-

A broad singlet for the ammonium protons (-NH₃⁺).

-

-

Expected ¹³C NMR Signals (Qualitative):

-

Signals for the two methyl carbons of the ethyl and gem-dimethyl groups.

-

A signal for the methylene carbon of the ethyl group.

-

A signal for the quaternary carbon.

-

A signal for the methylene carbon adjacent to the nitrogen.

-

A signal for the carbonyl carbon of the ester.

-

Protocol 2: Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups.

-

Methodology:

-

Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

-

Acquire the spectrum.

-

-

Expected Key Peaks:

-

~3000 cm⁻¹ (broad): N-H stretching from the ammonium group (R-NH₃⁺).

-

~2950 cm⁻¹: C-H stretching from the alkyl groups.

-

~1730 cm⁻¹ (strong): C=O stretching from the ester group.

-

~1200 cm⁻¹: C-O stretching from the ester group.

-

Protocol 3: Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Result: The primary observation should be the molecular ion peak [M-Cl]⁺ corresponding to the free amine form, C₇H₁₅NO₂, at m/z ≈ 146.12. This confirms the mass of the organic cation.

Applications in Research and Drug Development

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is not just an intermediate but a strategic building block.[8] Its utility stems from the combination of a primary amine and an ester, allowing for orthogonal chemical modifications. The gem-dimethyl group provides a conformational constraint, which can be crucial for locking a molecule into a bioactive conformation and enhancing its binding affinity to a biological target.

Key Application Areas:

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of compounds for high-throughput screening.

-

Peptidomimetic Design: As a β-amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with increased resistance to enzymatic degradation.

-

Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic ring systems, which are prevalent in many approved drugs.

Caption: Derivatization pathways for drug discovery applications.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a full toxicological profile for this specific compound is not widely published, data from similar amino ester hydrochlorides suggests that it should be handled as a potential irritant.

Table 3: Safety and Handling Information

| Category | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. | [9][10] |

| Handling | Use only in a chemical fume hood. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. | [9][11] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | [9] |

| First Aid (Ingestion) | Clean mouth with water and get medical attention. Do not induce vomiting. | [9] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. |[5][9] |

References

- SINFOO.

- Arctom. CAS NO.

- CymitQuimica.

- ChemicalBook. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE | 80253-38-9.

- Fisher Scientific.

- Fisher Scientific.

- MySkinRecipes.

- The Royal Society of Chemistry.

- Chemdad. 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride.

- Sigma-Aldrich. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride AldrichCPR.

- PubMed. Short synthesis of ethyl 3-(3-aminophenyl)

- CDH Fine Chemical.

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE | 80253-38-9 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride [cymitquimica.com]

- 5. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride [myskinrecipes.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of a Sterically Hindered β-Amino Ester

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Ethyl 3-amino-2,2-dimethylpropanoate, a non-proteinogenic β-amino acid ester, represents a valuable building block for medicinal chemistry and materials science. The presence of a gem-dimethyl group at the α-position introduces significant steric hindrance and conformational rigidity. This structural motif is often sought after in the design of protease inhibitors, peptide mimetics, and other biologically active molecules to enhance metabolic stability and control molecular geometry. Its hydrochloride salt form ensures improved stability, crystallinity, and aqueous solubility, making it an ideal intermediate for further synthetic transformations in drug development pipelines.

This guide provides a comprehensive overview of the principal synthetic strategies for preparing Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. We will delve into the mechanistic underpinnings of each route, offering field-proven insights into the rationale behind procedural choices and providing detailed experimental protocols for researchers and process chemists.

Strategic Overview of Synthetic Pathways

The synthesis of this target molecule can be approached from several distinct precursors, each route offering a unique set of advantages and challenges related to starting material availability, reaction efficiency, and reagent safety. The primary disconnection points involve the formation of the C-N bond or the esterification of a pre-existing amino acid.

Caption: Key synthetic routes to the target compound.

Route 1: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] This degradative amination is particularly effective for creating neopentyl amines, like our target, where other substitution methods might fail due to steric hindrance.

Principle and Rationale

The reaction proceeds by treating a primary amide with bromine and a strong base (like sodium hydroxide) to form an isocyanate intermediate.[3][4] This isocyanate is the key to the rearrangement; it is not typically isolated but is immediately trapped by a nucleophile present in the reaction mixture. In an aqueous solution, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to yield the primary amine.[4] If the reaction is performed in an alcohol solvent, the isocyanate is trapped to form a stable carbamate, which can then be hydrolyzed in a separate step to give the amine.

The choice of the Hofmann rearrangement is strategic as it allows for the construction of the sterically hindered 3-amino group from a more accessible carboxyl-derived functional group.

Detailed Experimental Protocol

Step 1a: Synthesis of 2,2-Dimethylsuccinic Anhydride

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,2-dimethylsuccinic acid (29.2 g, 0.2 mol) and acetyl chloride (28.4 mL, 0.4 mol).

-

Heat the mixture to reflux gently for 2 hours. The solid acid will gradually dissolve.

-

After cooling, remove the excess acetyl chloride and acetic acid by-product under reduced pressure. The resulting solid crude product is 2,2-dimethylsuccinic anhydride, which can be used directly or recrystallized from a mixture of ethyl acetate and hexane.

Step 1b: Synthesis of Ethyl 3-carbamoyl-2,2-dimethylpropanoate

-

In a 500 mL flask cooled in an ice bath, add 2,2-dimethylsuccinic anhydride (25.6 g, 0.2 mol) to absolute ethanol (150 mL).

-

Stir the mixture for 1 hour to facilitate the formation of the monoester-monoacid.

-

Slowly bubble ammonia gas through the solution for 2-3 hours, or add a concentrated aqueous ammonia solution (28%, ~30 mL) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction at room temperature overnight.

-

Concentrate the mixture under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude amide, which can be purified by chromatography or recrystallization.

Step 2: Hofmann Rearrangement to Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride

-

Prepare a solution of sodium hypobromite in situ. In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide (16.0 g, 0.4 mol) in 200 mL of water and cool the solution to 0°C in an ice-salt bath.

-

Slowly add bromine (10.2 mL, 0.2 mol) dropwise to the cold NaOH solution, ensuring the temperature does not exceed 5°C.

-

In a separate beaker, dissolve Ethyl 3-carbamoyl-2,2-dimethylpropanoate (18.7 g, 0.1 mol) in a minimal amount of cold water or ethanol.

-

Add the amide solution to the freshly prepared, cold sodium hypobromite solution.

-

Slowly warm the reaction mixture to 60-70°C and hold for 1 hour. The progress can be monitored by the disappearance of the amide.

-

Cool the mixture to room temperature and extract with diethyl ether or dichloromethane (3 x 100 mL) to isolate the free amine.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

To form the hydrochloride salt, cool the organic solution in an ice bath and slowly bubble dry hydrogen chloride gas through it, or add a saturated solution of HCl in ethanol until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Reaction Mechanism: Hofmann Rearrangement

Caption: Key steps of the Hofmann rearrangement.

Route 2: The Curtius Rearrangement

The Curtius rearrangement provides an alternative pathway from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[5][6] This method is often preferred due to its milder conditions and the avoidance of harsh reagents like bromine.[7]

Principle and Rationale

The synthesis begins with a carboxylic acid, which is converted into an acyl azide. This is typically achieved by first forming an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with sodium azide, or by using diphenylphosphoryl azide (DPPA) in a one-pot procedure.[8] Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (a thermodynamically highly favorable process) to form the isocyanate.[5][9] As with the Hofmann rearrangement, this isocyanate can be trapped with ethanol to yield a carbamate, which is then hydrolyzed to the target amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylsuccinic Acid Monoethyl Ester

-

In a 500 mL round-bottom flask, suspend 2,2-dimethylsuccinic anhydride (25.6 g, 0.2 mol) in 200 mL of absolute ethanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture to reflux for 4 hours.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the monoester, which can be purified by distillation or used directly.

Step 2: Curtius Rearrangement

-

To a solution of 2,2-dimethylsuccinic acid monoethyl ester (18.8 g, 0.1 mol) in 150 mL of dry toluene, add triethylamine (15.3 mL, 0.11 mol).

-

Cool the mixture to 0°C and add diphenylphosphoryl azide (DPPA) (23.6 mL, 0.11 mol) dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 3-4 hours, or until nitrogen evolution ceases. This step forms the isocyanate in situ.

-

Cool the reaction mixture to 70°C and add 100 mL of 6M hydrochloric acid.

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture to room temperature and separate the aqueous layer.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt. Recrystallize from an ethanol/ether mixture to obtain pure Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Reaction Mechanism: Curtius Rearrangement

Caption: Key steps of the Curtius rearrangement.

Route 3: Reduction of a Nitrile Precursor

The reduction of a nitrile (cyano group) is a highly efficient and direct method for the synthesis of primary amines. This route is contingent on the availability of the corresponding cyano-ester, Ethyl 3-cyano-2,2-dimethylpropanoate.

Principle and Rationale

Catalytic hydrogenation is the most common method for nitrile reduction. Reagents such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere effectively reduce the carbon-nitrogen triple bond to a primary amine. The reaction is typically clean and high-yielding. An acidic workup or subsequent treatment with HCl in a suitable solvent provides the desired hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-cyano-2,2-dimethylpropanoate (Note: This precursor may be synthesized via nucleophilic substitution of a suitable halide, e.g., ethyl 3-bromo-2,2-dimethylpropanoate, with sodium cyanide in a polar aprotic solvent like DMSO.)

Step 2: Catalytic Hydrogenation

-

To a high-pressure hydrogenation vessel (Parr apparatus), add Ethyl 3-cyano-2,2-dimethylpropanoate (15.5 g, 0.1 mol) and 150 mL of ethanol.

-

Carefully add Raney Nickel (approx. 1.5 g, 10% w/w, washed with ethanol) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Heat the mixture to 40-50°C and agitate vigorously. Monitor the reaction progress by the cessation of hydrogen uptake.

-

After completion (typically 4-8 hours), cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

-

Transfer the filtrate to a round-bottom flask and cool in an ice bath.

-

Add concentrated hydrochloric acid (approx. 8.5 mL) dropwise with stirring.

-

Remove the solvent under reduced pressure. The resulting solid can be recrystallized from isopropanol to yield the pure hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Feature | Hofmann Rearrangement | Curtius Rearrangement | Nitrile Reduction |

| Starting Material | Amide-ester | Carboxylic acid-ester | Cyano-ester |

| Key Reagents | Br₂, NaOH | DPPA or NaN₃ | H₂, Raney Ni (or other catalyst) |

| Number of Steps | 2-3 | 2 | 1-2 |

| Yield | Moderate to Good | Good to Excellent | Excellent |

| Safety Concerns | Use of toxic and corrosive bromine. | Use of potentially explosive azides. DPPA is a safer alternative. | Pyrophoric catalyst (Raney Ni), handling of hydrogen gas under pressure. |

| Scalability | Good | Excellent, especially with DPPA. | Excellent, standard industrial process. |

References

-

Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

-

Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]

- Liotta, D. (Ed.). (1990). Advances in Carbanion Chemistry (Vol. 1). JAI Press.

-

Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]

-

Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736. [Link]

-

Everett, W., & Lane, J. (1946). The Hofmann Reaction. Organic Reactions, 3, 267-306. [Link]

-

Chemist Wizards. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Parvez, S., et al. (2021). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Kaur, N., et al. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(23), 7249. [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemistwizards.com [chemistwizards.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a specialized amino acid ester that has garnered significant interest within the pharmaceutical and chemical research sectors. Its unique structural architecture, featuring a quaternary carbon center adjacent to an ester functionality and a primary amine, makes it a valuable and versatile building block in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, in-depth spectral analysis, and its critical applications in medicinal chemistry, particularly in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride possesses a simple yet sterically hindered structure that influences its reactivity and conformational preferences. The presence of the gem-dimethyl group on the α-carbon restricts bond rotation, which can be an advantageous feature in the design of conformationally constrained bioactive molecules.

Caption: Molecular structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 181.66 g/mol | [1] |

| CAS Number | 80253-38-9 | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 101 °C | [5] |

| Purity | Min. 95% | [6] |

Synthesis Protocol: Fischer Esterification of 3-Amino-2,2-dimethylpropanoic acid

The most direct and industrially scalable synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is through the Fischer esterification of the corresponding amino acid, 3-amino-2,2-dimethylpropanoic acid. This acid-catalyzed reaction with ethanol serves a dual purpose: it forms the ethyl ester and also protonates the amino group to yield the hydrochloride salt.

Reaction Scheme:

Caption: Synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-2,2-dimethylpropanoic acid (1 equivalent).

-

Reagent Addition: Add a 10-fold excess of absolute ethanol to the flask. While stirring, slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents). Alternatively, the reaction can be carried out in ethanol that has been saturated with hydrogen chloride gas.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Reduce the volume of the reaction mixture by rotary evaporation. The crude product will precipitate out.

-

Purification: The precipitated solid is collected by filtration and washed with cold diethyl ether to remove any unreacted starting material and excess acid. The product can be further purified by recrystallization from an ethanol/ether solvent system to yield the final product as a white crystalline solid.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is expected to show distinct signals corresponding to the different proton environments in the molecule. The spectrum would likely be recorded in a solvent such as D₂O or DMSO-d₆.

-

δ 1.2-1.3 ppm (triplet, 3H): This signal corresponds to the methyl protons of the ethyl ester group, coupled to the adjacent methylene protons.

-

δ 1.3-1.4 ppm (singlet, 6H): The six protons of the two methyl groups on the quaternary carbon are chemically equivalent and will appear as a sharp singlet.

-

δ 3.0-3.2 ppm (singlet, 2H): The methylene protons adjacent to the protonated amino group are expected to appear as a singlet.

-

δ 4.1-4.2 ppm (quartet, 2H): This signal arises from the methylene protons of the ethyl ester group, coupled to the neighboring methyl protons.

-

δ 8.0-8.5 ppm (broad singlet, 3H): The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening.[8]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule.

-

δ 14-15 ppm: The methyl carbon of the ethyl ester.

-

δ 24-26 ppm: The two equivalent methyl carbons attached to the quaternary center.

-

δ 40-42 ppm: The quaternary carbon.

-

δ 45-47 ppm: The methylene carbon adjacent to the ammonium group.

-

δ 61-63 ppm: The methylene carbon of the ethyl ester.

-

δ 173-175 ppm: The carbonyl carbon of the ester group.[9]

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak [M]⁺ at m/z 181 (for the free base C₇H₁₅NO₂) would be observed. Key fragmentation patterns for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.[10]

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

Cleavage at the C-C bond adjacent to the ester: This would lead to fragments corresponding to the charged ester portion and the charged amino-containing portion.

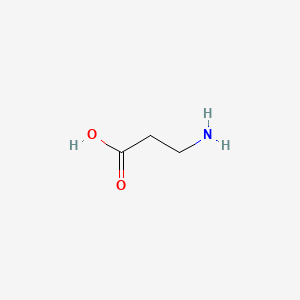

Applications in Drug Development: A Scaffold for Gabapentin Analogues

A significant application of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is in the synthesis of conformationally restricted analogues of gabapentin.[11][12] Gabapentin is an anticonvulsant and analgesic drug that is widely prescribed for epilepsy and neuropathic pain.[13]

The therapeutic efficacy of gabapentin is attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels. By incorporating the rigid 2,2-dimethylpropyl backbone from Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, medicinal chemists can design novel gabapentin analogues with reduced conformational flexibility. This can lead to several advantages:

-

Increased Potency: A more rigid structure can lead to a more favorable binding entropy with the target protein.

-

Improved Selectivity: By locking the molecule into a specific conformation, binding to off-target proteins can be minimized, potentially reducing side effects.

-

Enhanced Pharmacokinetic Properties: The lipophilicity and metabolic stability of the molecule can be fine-tuned by modifying the core structure.

The synthesis of these analogues typically involves the reaction of the amino group of Ethyl 3-amino-2,2-dimethylpropanoate with a suitable electrophile to build the desired molecular framework.

Caption: Workflow for the development of gabapentin analogues.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique structural features make it an ideal starting material for the creation of conformationally constrained molecules, as exemplified by its use in the development of novel gabapentin analogues. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this important chemical entity in their research endeavors.

References

-

PubChem. Ethyl 3-amino-2,2-dimethylpropanoate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PrepChem.com. Synthesis of A. Ethyl 3-(2-Dimethylaminoethylamino)-3-imino-propionate. [Link]

- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medical research reviews, 19(2), 149–177.

-

IUCr. L-Valine ethyl ester hydrochloride. [Link]

-

MySkinRecipes. Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride. [Link]

- Google Patents. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

ResearchGate. Summary table of the mass, chemical formula, amino acid composition,... [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PrepChem.com. Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. [Link]

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Alberta. Tables For Organic Structure Analysis. [Link]

-

Next Peptide. 80253-38-9 | ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. [Link]

-

Chemdad. 3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

-

SpectraBase. Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)-2-propenoate - Optional[1H NMR] - Spectrum. [Link]

- Google Patents.

-

PubMed. Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. [Link]

-

American Chemical Society. Gabapentin. [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

-

National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

PubMed. 3-substituted GABA analogs with central nervous system activity: a review. [Link]

-

National Center for Biotechnology Information. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Indian Academy of Sciences. X-ray studies on crystalline complexes involving amino acids and peptides. [Link]

-

ResearchGate. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Link]

-

ResearchGate. a-Amino acid ester hydrochlorides e starting compounds for present research. [Link]

-

Royal Society of Chemistry. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride, CasNo.80253-38-9 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 4. 80253-38-9 | ethyl 3-amino-2,2-dimethylpropanoate hydrochloride | Next Peptide [nextpeptide.com]

- 5. 3-AMINO-2,2-DIMETHYL-PROPIONIC ACID ETHYL ESTER HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride [cymitquimica.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acs.org [acs.org]

Spectroscopic Characterization of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a key building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for this specific salt is limited, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust analytical framework.

Molecular Structure and Key Features

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride possesses a primary amine, a gem-dimethyl group, and an ethyl ester functionality. The hydrochloride salt form protonates the primary amine, significantly influencing its spectroscopic properties.

Caption: Molecular structure of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of the carbon skeleton and the presence of key functional groups.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit the following key signals. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amino group. Data from similar compounds like ethyl 2-aminopropanoate hydrochloride and ethyl 3-aminopropanoate hydrochloride are used as a basis for these predictions.[1][2]

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| -CH₂- (ethyl ester) | ~4.1 | Quartet (q) | 2H | Adjacent to the ester oxygen and a methyl group. |

| -CH₂- (aminomethyl) | ~3.0 | Singlet (s) | 2H | Adjacent to the quaternary carbon and the -NH₃⁺ group. The singlet is due to the absence of adjacent protons. |

| -C(CH₃)₂- | ~1.2 | Singlet (s) | 6H | Gem-dimethyl groups on a quaternary carbon, appearing as a singlet. |

| -CH₃ (ethyl ester) | ~1.2 | Triplet (t) | 3H | Part of the ethyl ester group, coupled to the adjacent methylene group. |

| -NH₃⁺ | ~8.0-9.0 | Broad Singlet | 3H | Protons on the nitrogen, often broad and may exchange with solvent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (ester) | ~175 | Carbonyl carbon of the ester group. |

| -CH₂- (ethyl ester) | ~62 | Methylene carbon of the ethyl ester, attached to oxygen. |

| -C(CH₃)₂- | ~45 | Quaternary carbon bearing the gem-dimethyl groups. |

| -CH₂- (aminomethyl) | ~40 | Methylene carbon adjacent to the ammonium group. |

| -C(CH₃)₂- | ~25 | Equivalent methyl carbons of the gem-dimethyl group. |

| -CH₃ (ethyl ester) | ~14 | Methyl carbon of the ethyl ester group. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.

Caption: Standard workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Predicted IR Spectrum

The IR spectrum of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is expected to show characteristic absorption bands for the ammonium, ester, and alkyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H stretch (-NH₃⁺) | 3200-2800 | Strong, broad | Characteristic broad absorption of an ammonium salt. |

| C-H stretch (alkyl) | 3000-2850 | Medium-Strong | C-H stretching of the ethyl and dimethyl groups.[3] |

| C=O stretch (ester) | ~1735 | Strong | Typical stretching frequency for an aliphatic ester carbonyl.[4] |

| N-H bend (-NH₃⁺) | ~1600-1500 | Medium | Bending vibration of the ammonium group. |

| C-O stretch (ester) | ~1250-1150 | Strong | Characteristic C-O stretching of the ester group.[4] |

Experimental Protocol: IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecule is expected to be detected as the protonated free base.

| m/z | Predicted Identity | Justification |

| 146.12 | [M+H]⁺ | The molecular ion of the free base (C₇H₁₅NO₂) protonated. |

| 101.08 | [M+H - C₂H₅O]⁺ | Loss of the ethoxy group from the protonated molecular ion. |

| 74.06 | [M+H - C₄H₉O₂]⁺ | Fragmentation corresponding to the aminomethyl part of the molecule. |

Experimental Protocol: Mass Spectrometry

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

IV. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. By combining the detailed insights from NMR, the functional group identification from IR, and the molecular weight and fragmentation information from MS, researchers and drug development professionals can confidently verify the identity and quality of this important chemical intermediate. While the presented data is predictive due to the lack of a complete public dataset, it is grounded in the analysis of closely related structures and fundamental spectroscopic principles, offering a reliable guide for in-house analysis.

References

- Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information: Design and Evaluation of Switchable-Hydrophilicity Solvents. Green Chemistry. The Royal Society of Chemistry.

-

PubChem. Ethyl 3-amino-2,2-dimethylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive purity assessment of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. As a crucial building block in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple recitation of protocols, offering a rationale-driven approach to method selection, impurity profiling, and data interpretation, grounded in established scientific principles and regulatory expectations.

Compound Profile and the Imperative for Purity

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a beta-amino acid ester hydrochloride with the following key characteristics:

| Property | Value |

| Molecular Formula | C₇H₁₆ClNO₂ |

| Molecular Weight | 181.66 g/mol [1] |

| Appearance | Solid |

| Structure | |

The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products in the final API. These impurities may impact the safety, efficacy, and stability of the drug product. A robust analytical control strategy is therefore essential.

A Multi-faceted Approach to Purity Determination

A comprehensive purity analysis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride necessitates the use of orthogonal analytical techniques to identify and quantify the main component, as well as potential process-related impurities, degradation products, and residual solvents.

Sources

Solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Organic Solvents

Executive Summary

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a versatile building block in organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility in process chemistry, from reaction setup to purification and formulation, is fundamentally governed by its solubility in various organic solvents. As a hydrochloride salt, this compound presents a distinct solubility profile compared to its free base, characterized by high polarity and the capacity for strong intermolecular interactions. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the physicochemical properties that dictate its behavior, explore the theoretical principles of solubility in different solvent classes, and present a detailed, self-validating experimental protocol for generating reliable quantitative data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to enable efficient and robust chemical process development.

Introduction

The selection of an appropriate solvent is a critical decision in chemical process development. It influences reaction rates, impurity profiles, product yield, and the feasibility of downstream processing such as crystallization and isolation. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, a compound featuring both ionic and organic moieties, predicting its solubility is not trivial. Its hydrochloride salt form is often chosen to enhance stability and aqueous solubility, but this same characteristic complicates its dissolution in many common organic media.[1] A thorough understanding of its solubility across a spectrum of organic solvents is therefore indispensable for any scientist working with this intermediate. This guide moves beyond simple data reporting to explain the underlying principles and provide the tools necessary for a rational, predictive approach to solvent selection.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride, the key factors are its ionic nature, molecular structure, and capacity for hydrogen bonding.

Molecular Structure Analysis

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (MW: 181.66 g/mol , Formula: C₇H₁₅NO₂·HCl) is the salt of a weak organic base and a strong acid.[2][3] Its structure can be deconstructed into three key regions:

-

The Ionic Core (Ammonium Cation and Chloride Anion): The protonated amine group (-NH₃⁺) and the chloride ion (Cl⁻) make the molecule a salt. This ionic character is the dominant factor influencing its solubility, imparting high polarity.

-

The Polar Ester Group: The ethyl ester functional group (-COOEt) contributes moderate polarity and possesses a hydrogen bond acceptor site (the carbonyl oxygen).

-

The Non-Polar Aliphatic Backbone: The ethyl group and the 2,2-dimethylpropyl skeleton form a non-polar, hydrophobic region of the molecule.

The overall solubility is a contest between the highly polar ionic core, which favors polar solvents, and the non-polar hydrocarbon backbone, which favors non-polar environments. Given the strength of ionic interactions, the former effect is overwhelmingly dominant.

Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount.[4][5] As a polar, ionic compound, Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride will exhibit the highest solubility in polar solvents.

-

Hydrogen Bond Donors: The ammonium group (-NH₃⁺) has three acidic protons, making it a very strong hydrogen bond donor.

-

Hydrogen Bond Acceptors: The chloride anion (Cl⁻) and the carbonyl oxygen of the ester are effective hydrogen bond acceptors.

A solvent's ability to participate in hydrogen bonding is therefore a critical predictor of its capacity to dissolve this compound.[6]

Crystal Lattice Energy

As a crystalline solid, the ions in Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride are held in a rigid lattice. Significant energy, known as the crystal lattice energy, must be supplied to break these ion-ion interactions. A solvent can only dissolve the salt if the energy released during the solvation of the individual ions is sufficient to overcome this lattice energy. This is why non-polar solvents, which interact very weakly with ions, are exceptionally poor solvents for salts.[7]

Theoretical Principles of Solubility in Organic Solvents

Based on the physicochemical properties, we can predict the compound's relative solubility in the main classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents are expected to be the most effective.

-

Causality: Polar protic solvents have high dielectric constants, which help to shield the ions from each other and weaken the crystal lattice. Critically, they are both excellent hydrogen bond donors (from the -OH group) and acceptors (the lone pairs on the oxygen). They can effectively solvate both the ammonium cation and the chloride anion, providing the enthalpic payoff needed to overcome the lattice energy.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents are expected to have moderate to low solubility.

-

Causality: Polar aprotic solvents possess large dipole moments and can effectively solvate cations. For instance, the oxygen in DMSO can coordinate well with the -NH₃⁺ group. However, they lack strong hydrogen bond donor capabilities and are less effective at solvating small anions like chloride. This imbalanced solvation makes the overall dissolution process less favorable compared to protic solvents.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

Solubility in these solvents is expected to be negligible.

-

Causality: Non-polar solvents have low dielectric constants and cannot engage in the strong ion-dipole or hydrogen bonding interactions required to overcome the crystal lattice energy.[4][8] The small, non-polar region of the solute molecule is insufficient to drive dissolution in a non-polar medium.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. According to Le Châtelier's principle, increasing the temperature will increase the kinetic energy of the solvent molecules and shift the equilibrium toward dissolution, thereby increasing solubility.[4][5] This relationship must be determined empirically for each solute-solvent system.

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces at play when Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is dissolved in a polar protic solvent like methanol.

Caption: Key Solute-Solvent Interactions.

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data in the literature, an experimental approach is essential for obtaining reliable values. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[9][10]

The Equilibrium Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and that the measurement is accurate.

Materials & Equipment:

-

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride to each vial. Expert Insight: The presence of undissolved solid at the end of the experiment is the primary validation that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. Expert Insight: A typical duration is 24 to 72 hours. To validate the time, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer changes.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least 30 minutes to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter to remove all solid particles. Trustworthiness Check: This step is critical. Any suspended solid will falsely elevate the measured solubility. Centrifugation followed by sampling the supernatant is an excellent alternative.

-

Dilution: Immediately dilute the clear, saturated solution with a known volume of a suitable solvent to prevent precipitation and bring the concentration into the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or g/100mL.

Data Presentation

The obtained data should be organized systematically for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Qualitative Observation |

| Methanol | 25 | Experimental Value | e.g., Freely Soluble |

| Ethanol | 25 | Experimental Value | e.g., Soluble |

| Isopropanol | 25 | Experimental Value | e.g., Sparingly Soluble |

| Acetonitrile | 25 | Experimental Value | e.g., Slightly Soluble |

| Acetone | 25 | Experimental Value | e.g., Very Slightly Soluble |

| Dichloromethane | 25 | Experimental Value | e.g., Practically Insoluble |

| Toluene | 25 | Experimental Value | e.g., Practically Insoluble |

| Hexane | 25 | Experimental Value | e.g., Practically Insoluble |

Experimental Workflow Visualization

The following flowchart outlines the logical progression of the shake-flask solubility determination method.

Caption: Shake-Flask Method Experimental Workflow.

Conclusion

The solubility of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is dominated by its ionic salt character. A theoretical analysis strongly indicates that solubility will be highest in polar protic solvents, such as lower-aliphatic alcohols, and exceedingly low in non-polar hydrocarbon solvents. Polar aprotic solvents are predicted to offer intermediate but generally poor solubility. Due to the absence of published quantitative data, this guide provides a robust, self-validating experimental protocol based on the shake-flask method. By following this methodology, researchers and process chemists can generate the reliable data required for informed solvent selection, leading to the optimization of reaction conditions, purification strategies, and the overall efficiency of synthetic processes involving this important chemical intermediate.

References

-

Factors affecting solubility. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Factors Affecting Solubility - BYJU'S. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]

-

Ethyl 3-amino-2,2-dimethylpropanoate | C7H15NO2 | CID 421529 - PubChem. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

3-amino-2,2-dimethyl-propionic acid ethyl ester hydrochloride. [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

-

Experiment 13 – Properties of Amines and Amides - Moorpark College. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Amino Acid Properties: Polarity and Ionization – BIOC*2580 - eCampusOntario Pressbooks. [Link]

Sources